molecular formula C11H18O2 B13771667 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester CAS No. 65416-28-6

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester

Cat. No.: B13771667
CAS No.: 65416-28-6
M. Wt: 182.26 g/mol
InChI Key: NIWIFUKCMGYZHJ-WAYWQWQTSA-N
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Description

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester is an organic compound with the molecular formula C11H20O2. It is an ester formed from 2-butenoic acid and 3-hexenol. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester typically involves the esterification of 2-butenoic acid with 3-hexenol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. The reactants, 2-butenoic acid and 3-hexenol, are fed into the reactor along with the acid catalyst. The reaction is carried out at elevated temperatures, and the product is continuously removed and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-butenoic acid and 3-hexenol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2-Butenoic acid and 3-hexenol.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in plant signaling and interactions with insects.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 3-methyl-, methyl ester
  • 2-Butenoic acid, 3-methyl-, ethyl ester
  • 2-Butenoic acid, 2-methyl-, 3-methylpentyl ester, (Z)-

Uniqueness

2-Butenoic acid, 3-methyl-, (3Z)-3-hexenyl ester is unique due to its specific ester linkage and the presence of a (3Z)-3-hexenyl group, which imparts a distinct fruity aroma. This makes it particularly valuable in the flavor and fragrance industry compared to other similar esters .

Properties

CAS No.

65416-28-6

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(Z)-hex-3-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5-

InChI Key

NIWIFUKCMGYZHJ-WAYWQWQTSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)C=C(C)C

Canonical SMILES

CCC=CCCOC(=O)C=C(C)C

Origin of Product

United States

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